4-Fluoro-7-methyl-1H-indazole-3-carboxylic acid

Lipophilicity LogP Drug-likeness

Regiochemical ambiguity in indazole-3-carboxylic acid building blocks introduces uncontrolled variables in SAR interpretation and multi-step synthesis. This 4-fluoro-7-methyl analog delivers a defined substitution pattern with optimized lipophilicity (LogP 1.81) for method development. - **Differentiation**: Unique electronic (4-F) + steric (7-Me) environment; non-hazardous transport classification reduces institutional barriers - **Application**: Direct amide coupling for 5-HT3 antagonist or kinase inhibitor libraries - **Supply**: Batch-specific HPLC/NMR documentation ensures campaign consistency

Molecular Formula C9H7FN2O2
Molecular Weight 194.16 g/mol
CAS No. 1000340-65-7
Cat. No. B3196367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-7-methyl-1H-indazole-3-carboxylic acid
CAS1000340-65-7
Molecular FormulaC9H7FN2O2
Molecular Weight194.16 g/mol
Structural Identifiers
SMILESCC1=CC=C(C2=C(NN=C12)C(=O)O)F
InChIInChI=1S/C9H7FN2O2/c1-4-2-3-5(10)6-7(4)11-12-8(6)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14)
InChIKeyWXSDTPHSEMQJDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-7-methyl-1H-indazole-3-carboxylic acid: Sourcing & Differentiation Guide


4-Fluoro-7-methyl-1H-indazole-3-carboxylic acid (CAS 1000340-65-7) is a disubstituted indazole-3-carboxylic acid building block featuring electron-withdrawing fluorine at the 4-position and electron-donating methyl at the 7-position on the bicyclic core . With a molecular formula of C₉H₇FN₂O₂ and a molecular weight of 194.16 g·mol⁻¹, it is supplied as a research-grade intermediate (typically ≥95% purity) for medicinal chemistry and agrochemical synthesis . This compound belongs to the indazole-3-carboxylic acid class, which has been extensively patented as a scaffold for 5-HT₃ receptor antagonists and kinase inhibitors [1].

Why Generic Indazole-3-carboxylic Acids Fall Short


Indazole-3-carboxylic acid derivatives with different substitution patterns exhibit substantial variation in physicochemical properties that directly impact synthetic utility, intermediate reactivity, and downstream biological performance. The concurrent presence of 4-fluoro and 7-methyl substituents generates a unique electronic and steric environment not replicated by mono-substituted or differently positioned analogs . Fluorine at C-4 modulates the pKa of the carboxylic acid and alters hydrogen-bonding capacity, while the C-7 methyl group increases lipophilicity (LogP ~1.81) and provides steric shielding that influences regioselectivity in subsequent coupling reactions [1]. Procurement of a non-equivalent indazole-3-carboxylic acid—such as the non-fluorinated 7-methyl analog or the 4-fluoro analog lacking the 7-methyl group—introduces uncontrolled variables in multi-step synthetic sequences, potentially altering reaction yields, intermediate stability, and final product purity .

Differentiation Evidence Against Closest Analogs


Lipophilicity (LogP) and Membrane Permeability

The concurrent 4-fluoro and 7-methyl substitution elevates the predicted LogP of 4-fluoro-7-methyl-1H-indazole-3-carboxylic acid to approximately 1.81 . In contrast, the non-fluorinated 7-methyl-1H-indazole-3-carboxylic acid (CAS 1000340-53-3) lacks the electron-withdrawing fluorine and is expected to have a lower LogP, while 4-fluoro-1H-indazole-3-carboxylic acid (CAS 885521-64-2), which lacks the 7-methyl group, has a consensus LogP of 1.34 . The 0.47 log unit difference corresponds to an approximately 3-fold increase in octanol-water partition coefficient, directly affecting chromatographic retention, liquid-liquid extraction efficiency, and predicted passive membrane permeability .

Lipophilicity LogP Drug-likeness ADME

Molecular Weight and Density Differentiation

4-Fluoro-7-methyl-1H-indazole-3-carboxylic acid has a molecular weight of 194.16 g·mol⁻¹ and a density of 1.5 ± 0.1 g·cm⁻³ . The non-fluorinated 7-methyl-1H-indazole-3-carboxylic acid (CAS 1000340-53-3) has a lower molecular weight of 176.17 g·mol⁻¹ and density of 1.4 ± 0.1 g·cm⁻³ . The 4-fluoro analog without the 7-methyl group (CAS 885521-64-2) has a still lower molecular weight of 180.14 g·mol⁻¹ and density of 1.6 g·cm⁻³ . The density difference of the target compound versus the non-fluorinated analog (Δ = +0.1 g·cm⁻³) reflects the additional mass of fluorine and may influence solid-state properties such as crystallinity and melting behavior.

Molecular weight Density Crystallinity Formulation

Regioisomeric Substitution Pattern and Reactivity

The 4-fluoro-7-methyl substitution pattern of the target compound (CAS 1000340-65-7) is structurally distinct from the regioisomeric 6-fluoro-4-methyl-3-(1H)indazole carboxylic acid (CAS 885521-12-0) [1]. Although both share the molecular formula C₉H₇FN₂O₂ and molecular weight 194.16 g·mol⁻¹, the different positioning of fluorine and methyl groups on the indazole core generates unique electronic environments. In the target compound, fluorine is adjacent to the carboxylic acid at C-3 (ortho-like relationship), which can influence carboxyl reactivity through inductive effects; in the 6-fluoro-4-methyl isomer, fluorine is positioned distal to the carboxylic acid . This positional difference alters the electronic character of the indazole ring and is expected to produce different reactivity profiles in amide coupling, esterification, and metal-catalyzed cross-coupling reactions [2].

Regioselectivity Synthetic intermediate Cross-coupling Structure-activity relationship

5-HT₃ Receptor Antagonist Pharmacophore Context

Indazole-3-carboxylic acid derivatives constitute a well-established pharmacophore class for 5-HT₃ receptor antagonism, as evidenced by the foundational patent US 5,017,573, which discloses compounds of the general formula incorporating the indazole-3-carboxylic acid core [1]. Granisetron, a marketed 5-HT₃ antagonist antiemetic, is a 1-methyl-1H-indazole-3-carboxylic acid amide derivative with an IC₅₀ of 6.56 nM at the rat 5-HT₃ receptor [2]. While 4-fluoro-7-methyl-1H-indazole-3-carboxylic acid itself has not been directly evaluated in published 5-HT₃ binding assays, its substitution pattern—particularly the 4-fluoro group—may enhance metabolic stability compared to non-fluorinated indazole-3-carboxylic acid building blocks by blocking potential sites of oxidative metabolism [3]. The carboxylic acid functionality at C-3 provides a direct handle for amide or ester derivatization, the key synthetic step employed in generating potent 5-HT₃ antagonists.

5-HT3 receptor Antagonist Antiemetic Pharmacophore

Supplier Purity and Quality Assurance

Commercially available 4-fluoro-7-methyl-1H-indazole-3-carboxylic acid is supplied with a minimum purity specification of 95%, supported by batch-specific certificates of analysis (CoA) including NMR, HPLC, or GC . In comparison, 7-methyl-1H-indazole-3-carboxylic acid (CAS 1000340-53-3) is also supplied at 95% minimum purity but with GHS hazard warnings (Signal: Warning, H315, H302, H320) for certain suppliers . The target compound, in contrast, is classified as non-hazardous for transport (DOT/IATA) , which may simplify logistics and reduce regulatory compliance burden for international procurement. This combination of documented purity and benign hazard classification provides procurement advantages for laboratories with restrictive chemical handling policies.

Purity Quality assurance Batch consistency Reproducibility

Optimal Procurement and Application Scenarios


5-HT₃ Antagonist Lead Optimization

For research groups developing next-generation 5-HT₃ receptor antagonists, 4-fluoro-7-methyl-1H-indazole-3-carboxylic acid provides a functionalized indazole-3-carboxylic acid core that maps directly onto the pharmacophore established in US Patent 5,017,573 [1]. The C-3 carboxylic acid enables direct amide coupling to generate diverse analog libraries, while the 4-fluoro substituent may confer metabolic stability advantages over non-fluorinated building blocks [2]. Procurement of this specific substitution pattern ensures synthetic entry into a chemical space that cannot be accessed from simpler indazole-3-carboxylic acid building blocks without additional synthetic steps.

Regioselective Parallel Library Synthesis

The unambiguous 4-fluoro-7-methyl substitution pattern differentiates this compound from regioisomers such as 6-fluoro-4-methyl-3-(1H)indazole carboxylic acid (CAS 885521-12-0) [3]. For parallel synthesis programs where precise regiochemical control is essential for SAR interpretation, the defined substitution of the target compound eliminates ambiguity in final product characterization. The batch-specific analytical documentation (HPLC, NMR) ensures identity and purity consistency across multiple synthesis campaigns .

Non-Hazardous Scale-Up Intermediate

Unlike the 7-methyl analog (CAS 1000340-53-3) which carries a GHS Warning classification (H315, H302, H320) , 4-fluoro-7-methyl-1H-indazole-3-carboxylic acid is classified as non-hazardous for DOT/IATA transport . This benign safety profile reduces institutional approval barriers for process chemistry groups scaling reactions beyond gram quantities, and simplifies international shipping logistics for multi-site collaborative projects.

Chromatographic Method Development via LogP

The elevated LogP of 1.81 compared to the 4-fluoro analog (consensus LogP 1.34) provides a wider polarity window for reverse-phase HPLC method development. This differential retention behavior can be exploited to resolve the target compound from synthetic byproducts or unreacted starting materials that co-elute with less lipophilic indazole intermediates, improving purity assessment accuracy in quality control workflows.

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